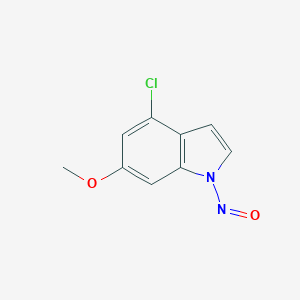
1H-Indole, 4-chloro-6-methoxy-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 4-chloro-6-methoxy-1-nitroso-, also known as CMI, is a synthetic compound that has been widely studied for its potential applications in scientific research. CMI has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- is not fully understood, but it is thought to involve the generation of reactive oxygen species and nitric oxide. These molecules can interact with various cellular components, leading to changes in cellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
1H-Indole, 4-chloro-6-methoxy-1-nitroso- has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of protein kinase activity, and the inhibition of DNA synthesis. 1H-Indole, 4-chloro-6-methoxy-1-nitroso- has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Indole, 4-chloro-6-methoxy-1-nitroso- offers several advantages for lab experiments, including its stability and ease of use as a fluorescent probe. However, 1H-Indole, 4-chloro-6-methoxy-1-nitroso- also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
Future research on 1H-Indole, 4-chloro-6-methoxy-1-nitroso- could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer treatment and other diseases. Additionally, new methods for synthesizing 1H-Indole, 4-chloro-6-methoxy-1-nitroso- and related compounds could be developed to improve their utility in scientific research.
Métodos De Síntesis
1H-Indole, 4-chloro-6-methoxy-1-nitroso- can be synthesized through a multi-step process involving the reaction of 4-chloro-1H-indole with methoxyamine hydrochloride, followed by nitrosation with sodium nitrite and hydrochloric acid. The resulting product is purified through recrystallization to yield pure 1H-Indole, 4-chloro-6-methoxy-1-nitroso-.
Aplicaciones Científicas De Investigación
1H-Indole, 4-chloro-6-methoxy-1-nitroso- has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in living cells, as a nitric oxide donor for investigating the role of nitric oxide in biological systems, and as a potential therapeutic agent for cancer treatment.
Propiedades
Número CAS |
147359-16-8 |
|---|---|
Nombre del producto |
1H-Indole, 4-chloro-6-methoxy-1-nitroso- |
Fórmula molecular |
C9H7ClN2O2 |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
4-chloro-6-methoxy-1-nitrosoindole |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-8(10)7-2-3-12(11-13)9(7)5-6/h2-5H,1H3 |
Clave InChI |
HNWPQXPOZZPLHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CN2N=O)C(=C1)Cl |
SMILES canónico |
COC1=CC2=C(C=CN2N=O)C(=C1)Cl |
Otros números CAS |
147359-16-8 |
Sinónimos |
NITROSATED4-CHLORO-6-METHOXYINDOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



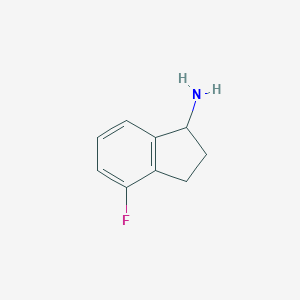

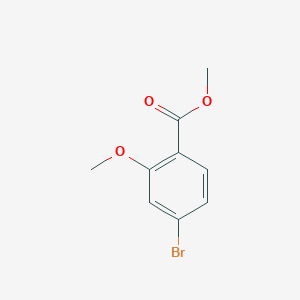
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
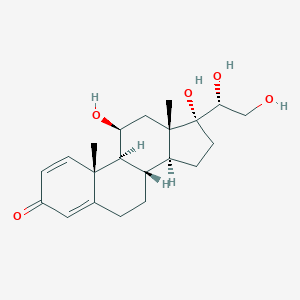
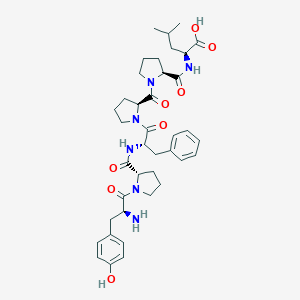

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

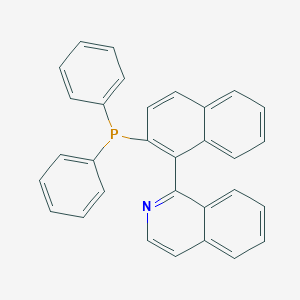
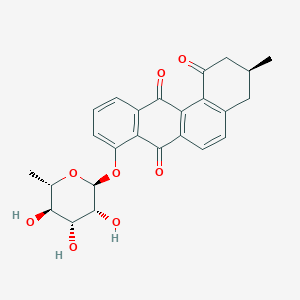

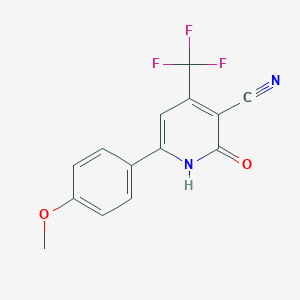
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)